4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-amine hydrochloride
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Overview
Description
4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-amine hydrochloride is a heterocyclic compound that contains a thiazole ring. Thiazoles are known for their diverse biological activities and are found in various biologically active compounds such as antimicrobial, antifungal, antiviral, and antitumor agents . The compound’s structure includes a 2,4,6-trimethylphenyl group attached to the thiazole ring, which can influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-amine hydrochloride typically involves the reaction of 2,4,6-trimethylphenylhydrazine hydrochloride with a thiazole precursor. The reaction conditions often include:
Solvent: Common solvents used are ethanol or methanol.
Catalyst: Acid catalysts such as hydrochloric acid can be used to facilitate the reaction.
Temperature: The reaction is usually carried out at elevated temperatures, around 60-80°C, to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis to enhance yield and purity. The use of automated reactors and precise control of reaction parameters can lead to efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products Formed
Oxidation: Oxidized derivatives of the thiazole ring.
Reduction: Reduced amine derivatives.
Substitution: Substituted thiazole derivatives with various functional groups.
Scientific Research Applications
4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in developing new therapeutic agents, particularly in oncology and infectious diseases.
Industry: Utilized in the development of dyes, biocides, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of 4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, it may inhibit microbial enzymes, leading to antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal agent with a thiazole structure.
Uniqueness
4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-amine hydrochloride is unique due to the presence of the 2,4,6-trimethylphenyl group, which can enhance its lipophilicity and potentially improve its biological activity compared to other thiazole derivatives .
Properties
CAS No. |
2763779-53-7 |
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Molecular Formula |
C12H15ClN2S |
Molecular Weight |
254.8 |
Purity |
95 |
Origin of Product |
United States |
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